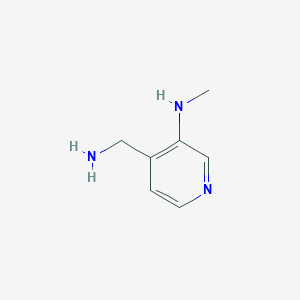

4-(Aminomethyl)-N-methylpyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry, largely due to their versatile reactivity and presence in numerous natural and synthetic compounds. The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's basicity, polarity, and ability to coordinate with metal ions. This has made pyridine scaffolds indispensable in the design of catalysts, ligands, and functional materials. In medicinal chemistry, the pyridine motif is a privileged structure, frequently incorporated into the architecture of pharmacologically active agents to enhance their binding affinity, solubility, and metabolic stability.

Overview of Functionalized Aminopyridines in Chemical Sciences

Functionalized aminopyridines, a subset of pyridine derivatives bearing one or more amino groups, are of particular importance in the chemical sciences. The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures. These compounds serve as valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The position and nature of the substituents on the aminopyridine ring can significantly modulate the compound's chemical and physical properties, leading to a diverse array of applications.

Specific Research Importance of 4-(Aminomethyl)-N-methylpyridin-3-amine and its Unique Structural Features

This compound is a functionalized aminopyridine with a unique substitution pattern that has garnered interest in specific areas of biochemical research. Its structure features a pyridine ring substituted with a methylamino group at the 3-position and an aminomethyl group at the 4-position. This arrangement of functional groups creates a distinct electronic and steric environment, influencing its interaction with biological targets.

A key aspect of its research importance lies in its activity as an inhibitor of the enzyme Amine Oxidase, Copper Containing 1 (AOC1), more commonly known as diamine oxidase (DAO). nih.gov This enzyme plays a crucial role in the metabolism of polyamines and histamine (B1213489). The inhibition of DAO can have significant physiological effects, and compounds that modulate its activity are valuable tools for studying its biological function and for the potential development of therapeutic agents. The interaction of this compound with this enzyme highlights the importance of its specific structural features in molecular recognition.

Below is a table summarizing the key identifiers and computed properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 847666-30-2 |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| Topological Polar Surface Area | 64.9 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem. nih.gov

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to understand its potential as a modulator of diamine oxidase activity. Investigations in this area aim to elucidate the structure-activity relationship of this and related compounds to design more potent and selective inhibitors. The scope of this research includes the chemical synthesis of the compound, its characterization, and the in vitro evaluation of its biological activity.

A significant finding in the context of its research is its inhibitory potency against AOC1. The table below presents the reported biological activity data for the dihydrochloride (B599025) salt of the compound.

| Target | Action | Potency (pIC50) |

| Amine Oxidase, Copper Containing 1 (AOC1) | Inhibition | 6.8 |

Data sourced from the Pharos database. nih.gov

This level of potency underscores the compound's significance as a lead structure for the development of novel DAO inhibitors. Further research may explore its mechanism of inhibition and its effects in more complex biological systems. The synthesis and exploration of analogs of this compound are also key objectives to optimize its pharmacological profile.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-(aminomethyl)-N-methylpyridin-3-amine |

InChI |

InChI=1S/C7H11N3/c1-9-7-5-10-3-2-6(7)4-8/h2-3,5,9H,4,8H2,1H3 |

InChI Key |

LYWLGTGNNPSDHF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CN=C1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Aminomethyl N Methylpyridin 3 Amine and Analogues

Strategic Approaches to the Pyridine (B92270) Core Functionalization

The synthesis of 3,4-substituted pyridines is a significant challenge in organic chemistry due to the inherent reactivity patterns of the pyridine ring. nih.gov The development of methods to selectively introduce functional groups at specific positions is essential for creating complex molecules like 4-(Aminomethyl)-N-methylpyridin-3-amine. Advanced strategies often rely on controlling the electronic properties of the ring through directing groups or by employing highly reactive, transient intermediates. nih.govescholarship.org

Regioselective Introduction of Amino and Aminomethyl Groups

Achieving the 3-amino-4-(aminomethyl) substitution pattern on a pyridine ring requires precise control over regioselectivity. Direct amination and aminomethylation are often difficult to control. Therefore, multi-step sequences starting from pre-functionalized pyridines are typically employed.

One advanced, albeit less common, approach involves the chemistry of pyridynes, which are highly reactive intermediates that allow for the difunctionalization of the pyridine ring. nih.govrsc.org The generation of a 3,4-pyridyne intermediate, followed by regioselective trapping with nucleophiles, can theoretically provide a route to densely substituted pyridines. rsc.org The regioselectivity of nucleophilic addition to 3,4-pyridynes can be influenced by substituents at the C2 position, which perturb the distortion of the aryne, thereby directing the incoming nucleophile. nih.govescholarship.org

More conventional and practical routes often begin with a precursor where one of the required positions is already functionalized. For instance, starting with 4-methyl-3-nitropyridine, the nitro group can be reduced to the 3-amino function. The 4-methyl group must then be converted to an aminomethyl group, typically via a two-step process involving radical halogenation followed by nucleophilic substitution with an amine equivalent like phthalimide (B116566) (a Gabriel synthesis approach) or sodium azide (B81097).

Alternatively, a synthetic sequence can start from 3-amino-4-methylpyridine. The synthesis of this precursor can be achieved from 4-methylpyridine (B42270) via nitration and subsequent reduction, or through amination of a halogenated precursor like 3-bromo-4-methylpyridine (B15001) in the presence of a copper catalyst. google.com Another route involves the use of 4-methylpyridine-3-boronic acid as a starting material, which undergoes amination with an inorganic amide source catalyzed by a metal oxide. google.com

Synthetic Pathways to N-Methylated Pyridine Amine Derivatives

The synthesis of N-methylated pyridine amines involves the selective introduction of a methyl group onto a nitrogen atom. The challenge lies in achieving mono-methylation and, in molecules with multiple nitrogen atoms, site-selectivity. A variety of N-alkylation methodologies have been developed, ranging from classical methods using alkyl halides to more modern catalytic approaches. nih.gov

For a molecule like this compound, which has three distinct nitrogen atoms (a pyridine ring nitrogen, a primary aminomethyl nitrogen, and a secondary amine nitrogen at C3), selective N-methylation is paramount. The pyridine nitrogen is generally less nucleophilic than the exocyclic amino groups. Between the two exocyclic amines, the primary aminomethyl group is typically more nucleophilic than the aniline-like 3-amino group. Therefore, direct methylation would likely occur at the aminomethyl nitrogen first.

Strategic synthesis, therefore, often involves introducing the N-methyl group at an earlier stage or using protecting groups. For example, one could start with N-methyl-3-nitropyridin-4-amine and then elaborate the C4 position. However, a more common strategy involves late-stage methylation after the primary and secondary amino groups are in place, using techniques that can differentiate between the two exocyclic amines. This is often achieved by exploiting differences in basicity, as discussed in section 2.3.

Precursor Chemistry and Starting Material Considerations

Synthesis via Pyridine Carbonitrile Intermediates

Pyridine carbonitriles are excellent precursors for synthesizing aminomethylpyridines through reduction. The cyano group is a robust functional group that is stable to many reaction conditions, allowing for functionalization at other positions of the pyridine ring before its final conversion.

A plausible synthetic route to this compound can begin with 3-amino-4-cyanopyridine (B113022). The synthesis of 3-cyanopyridine (B1664610) derivatives can be achieved through various methods, including the dehydration of nicotinamide (B372718) with phosphorus pentoxide or the reaction of 3-halopyridines with metal cyanides. chemicalbook.comgoogle.com One common approach to 2-amino-3-cyanopyridines involves a multi-component reaction between an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). researchgate.net

Once the 3-amino-4-cyanopyridine scaffold is in place, the next key step is the reduction of the nitrile to the primary aminomethyl group. This transformation is typically achieved through catalytic hydrogenation or with chemical hydrides.

| Reducing Agent/System | Solvent | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂, Raney Nickel | Methanolic Ammonia (B1221849) | Room Temperature, 20 psi | High | prepchem.com |

| H₂, Pd/C | Acidic Methanol (B129727) | Room Temperature, 50 psi | Good | google.com |

| LiAlH₄ (Lithium Aluminium Hydride) | THF, Diethyl Ether | 0 °C to Reflux | Variable | General Method |

| NaBH₄/CoCl₂ | Methanol | Room Temperature | Good | General Method |

Catalytic hydrogenation using Raney Nickel in a solution of methanolic ammonia is a highly effective method for reducing cyanopyridines to their corresponding aminomethyl derivatives. prepchem.com The ammonia is added to suppress the formation of secondary amine byproducts. Following the reduction, the final step would be the selective N-methylation of the 3-amino group.

Utilization of Halogenated Pyridine Precursors

Halogenated pyridines are versatile starting materials in organic synthesis due to their susceptibility to nucleophilic aromatic substitution (SNAr) and their utility in cross-coupling reactions. A synthetic strategy for this compound could start from a dihalogenated pyridine, such as 3-bromo-4-chloropyridine (B1270894).

The differing reactivity of halogens at various positions on the pyridine ring can be exploited for selective functionalization. For instance, the halogen at the 4-position is generally more activated towards nucleophilic substitution than the halogen at the 3-position. This allows for a stepwise introduction of the required functional groups.

A potential pathway could involve:

Selective amination at C4: Reaction of 3-bromo-4-chloropyridine with a protected amine source, followed by deprotection.

Introduction of the 3-amino group: The bromine at C3 could then be replaced with an amino group using Buchwald-Hartwig amination or a classical copper-catalyzed amination. google.com

Final N-methylation: Selective methylation of the 3-amino group.

Alternatively, starting from 3-bromo-4-methylpyridine, the 3-amino group can be introduced via a copper-catalyzed reaction with ammonia. google.com The 4-methyl group can then be halogenated at the benzylic position using N-bromosuccinimide (NBS) under radical conditions, followed by substitution with an amine source to form the aminomethyl group.

Direct and Indirect Alkylation Strategies for N-Methylation

The final and crucial step in the synthesis is the selective N-methylation of the 3-amino group in the presence of the 4-(aminomethyl) group. Direct methylation is challenging due to the higher nucleophilicity of the primary aminomethyl group. Therefore, indirect strategies or highly selective direct methods are required. nih.gov

An effective indirect strategy involves the use of a proton as a protecting group. arkat-usa.org The primary aminomethyl group is significantly more basic than the aniline-like 3-amino group. By treating the diamine precursor with one equivalent of a strong acid (e.g., HBF₄), the more basic aminomethyl group is selectively protonated to form an ammonium salt. This protonation deactivates its nucleophilicity, leaving the 3-amino group's nitrogen atom as the most nucleophilic site available for methylation. Subsequent reaction with a methylating agent like methyl triflate (MeOTf) results in selective methylation at the C3-amino position. The final product is then obtained by deprotonation with a suitable base, such as sodium hydride, which has the advantage of producing hydrogen gas as the only byproduct. arkat-usa.org

Reductive amination provides another indirect route. The 3-amino group could be reacted with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ with a hydride reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is generally mild and selective for forming N-methylated products.

| Method | Methylating Agent | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Direct Alkylation | CH₃I, K₂CO₃ | Often leads to a mixture of products (N-Me, N,N-diMe, quaternary salt). Low selectivity. | Low | General Method |

| Indirect (Protonation) | 1. HBF₄ 2. MeOTf 3. NaH | Protonation protects the more basic amine, allowing selective methylation of the less basic one. | High for C3-NH₂ | arkat-usa.org |

| Reductive Amination | HCHO, NaBH₃CN | Mild conditions, forms an intermediate imine which is then reduced. | Good | General Method |

| Catalytic N-Alkylation | Methanol, Ru-catalyst | Uses alcohol as a green alkylating agent via a borrowing hydrogen mechanism. | Moderate to High | researchgate.net |

Ruthenium-catalyzed N-alkylation using methanol as the methyl source represents a more modern and sustainable approach. researchgate.net These reactions proceed through a "borrowing hydrogen" mechanism and can offer high selectivity for mono-methylation, although careful optimization of the catalyst and reaction conditions would be necessary to ensure selectivity between the two different amino groups. nih.govresearchgate.net

Reductive Amination Routes for the Aminomethyl Moiety

Reductive amination is a cornerstone of amine synthesis, offering a powerful and direct method for the conversion of carbonyl compounds into amines. wikipedia.org This methodology is particularly relevant for the introduction of the aminomethyl moiety at the C4-position of the pyridine ring to furnish this compound. The general strategy involves the reaction of a suitable pyridine-4-carbaldehyde precursor with an amine, followed by the in-situ or subsequent reduction of the resulting imine or enamine intermediate.

A significant challenge in the reductive amination of aminopyridines is the potential for competing side reactions, such as self-condensation or reactions involving the existing amino groups on the pyridine ring. The nucleophilicity of the ring nitrogen and any exocyclic amino groups can complicate the reaction pathway. For instance, the direct synthesis of N-substituted-3-amino-4-halopyridines can be problematic due to the deactivated nature of the amino group, which can resist standard reductive amination conditions. nih.gov

To overcome these challenges, specialized conditions and reagents have been developed. One effective approach involves a sequential Boc-removal/reductive amination protocol. nih.gov In this method, a Boc-protected aminopyridine is deprotected under acidic conditions, and the resulting amine is then subjected to reductive amination. This one-pot procedure can provide high yields of the desired N-alkylated aminopyridine without the need for chromatographic purification. nih.gov A variety of reducing agents can be employed in reductive amination, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices. masterorganicchemistry.com The selection of the reducing agent and reaction conditions is critical to ensure high selectivity and yield. For example, sodium cyanoborohydride is often favored for its ability to selectively reduce imines in the presence of aldehydes. libretexts.org

Recent advancements in catalysis have also provided milder and more efficient alternatives for reductive amination. Iron-based catalysts, for instance, have been successfully employed for the reductive amination of ketones and aldehydes using aqueous ammonia, demonstrating excellent functional group tolerance. nih.gov Furthermore, photoredox catalysis has emerged as a novel approach for the direct reductive amination of aromatic aldehydes under visible light, offering a unique mechanistic pathway that avoids the need for external hydride sources. nih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive | Can reduce aldehydes and ketones |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls | Toxic cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, good for acid-sensitive substrates | Can be more expensive |

| Catalytic Hydrogenation (e.g., H₂/Pd) | "Green" method, high atom economy | Requires specialized equipment (hydrogenator) |

Multi-component Reaction Approaches for Constructing the this compound Skeleton

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. acsgcipr.org Several MCRs are well-suited for the construction of the pyridine core and could be adapted for the synthesis of the this compound skeleton or its analogues.

The Passerini reaction , a three-component reaction involving an isocyanide, a carbonyl compound, and a carboxylic acid, offers a route to α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org While not directly yielding a pyridine ring, the functional handles introduced by the Passerini reaction can be further elaborated to construct the desired heterocyclic system. For instance, a suitably functionalized aldehyde could be employed as the carbonyl component, with the resulting product undergoing subsequent cyclization to form the pyridine ring. The Passerini reaction is known for its high atom economy and the ability to generate molecular diversity. researchgate.netbohrium.com

The Ugi reaction , a four-component reaction of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, leads to the formation of α-acylamino amides. Similar to the Passerini reaction, the Ugi reaction provides a platform for introducing diverse functional groups that can be utilized in subsequent cyclization steps to form the pyridine ring. The versatility of the Ugi reaction allows for the incorporation of various substituents, making it a powerful tool in combinatorial chemistry and drug discovery.

More direct approaches to pyridine synthesis via MCRs have also been developed. A two-pot, three-component procedure for the preparation of substituted pyridines has been established, which relies on the Diels-Alder reactions of 2-azadienes generated in situ from a catalytic aza-Wittig reaction. nih.gov This method provides rapid access to a range of tri- and tetrasubstituted pyridines with diverse substitution patterns. By carefully selecting the starting materials, it is conceivable that this methodology could be applied to construct the 3,4-disubstituted pyridine core of the target molecule. The use of nanocatalysts in MCRs for pyridine synthesis has also been explored, offering advantages such as improved efficiency and catalyst recyclability. rsc.org

Table 2: Overview of Multi-component Reactions for Pyridine Synthesis

| Reaction | Components | Key Intermediate/Product | Potential for this compound Synthesis |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia | Dihydropyridine | Potential for substituted pyridines, but may require multiple steps for the target structure. acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, ethynyl (B1212043) ketone | Substituted pyridine | Offers a route to polysubstituted pyridines. acsgcipr.org |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-dicarbonyl compound, ammonia | 2-Pyridone | Can be a precursor to aminopyridines. |

| Catalytic Aza-Wittig/Diels-Alder | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, enamines | Tri- and tetrasubstituted pyridines | High potential for constructing the 3,4-disubstituted pyridine core. nih.gov |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into pyridine-containing molecules is of significant interest in medicinal chemistry, as the stereochemistry of a drug can profoundly influence its biological activity. The stereoselective synthesis of chiral analogues of this compound can be approached in several ways, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One strategy involves the asymmetric reduction of a suitable prochiral precursor. For example, a ketone precursor to the aminomethyl group could be asymmetrically reduced to a chiral alcohol, which is then converted to the amine with retention of stereochemistry. Alternatively, the direct asymmetric reductive amination of a pyridine-4-carbaldehyde derivative could be achieved using a chiral catalyst. researchgate.net

The synthesis of chiral vicinal diamines, which share a similar structural motif with the target compound, has been extensively studied. sigmaaldrich.com Methodologies developed for the enantioselective synthesis of these compounds, such as asymmetric hydrogenation or catalytic asymmetric diamination, could potentially be adapted for the synthesis of chiral this compound analogues. rsc.org For instance, the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been shown to produce chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with high yields and excellent enantioselectivities. rsc.org

Another approach is the kinetic resolution of a racemic mixture of the target compound or a key intermediate. whiterose.ac.uk This can be achieved through enzymatic or chemical methods. Lipase-catalyzed acylation, for example, has been successfully used for the resolution of racemic alcohols and amines. mdpi.com Chiral chromatography is another powerful technique for the separation of enantiomers on both analytical and preparative scales. mdpi.com

The development of chiral pyridine catalysts has also opened up new avenues for asymmetric synthesis. nih.gov These catalysts can be used to control the stereochemical outcome of a variety of reactions, including conjugate additions and cycloadditions, which could be employed in the synthesis of chiral pyridine-containing building blocks. nih.gov

Table 3: Approaches to Stereoselective Synthesis of Chiral Pyridine Amines

| Method | Description | Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. nih.gov | High enantiomeric excesses, catalytic amounts of chiral material. |

| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | Predictable stereochemistry. |

| Chiral Auxiliaries | Covalently attaching a chiral molecule to the substrate to direct a stereoselective reaction. | Well-established methodology. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. whiterose.ac.uk | Can provide access to both enantiomers. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. mdpi.com | Applicable to a wide range of compounds. |

Isolation and Purification Techniques for Complex Pyridine Amines

The isolation and purification of this compound and its analogues can be challenging due to the presence of multiple polar functional groups, which can lead to high water solubility and strong interactions with stationary phases in chromatography. The basicity of the pyridine nitrogen and the amino groups also requires careful consideration of the pH during extraction and purification processes.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a versatile technique for the purification of polar compounds. Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., trifluoroacetic acid or formic acid), is commonly used for the separation of aminopyridines. cmes.org For compounds that are too polar for reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative. sielc.com

Ion-exchange chromatography is particularly well-suited for the purification of charged molecules like protonated pyridine amines. Cation-exchange chromatography can be used to capture the positively charged compound from a crude reaction mixture, followed by elution with a buffer of increasing ionic strength or pH. nih.gov This method can be highly effective for removing non-basic impurities.

Crystallization: Crystallization is a powerful technique for the purification of solid compounds, often providing material of very high purity. The success of crystallization depends on the selection of an appropriate solvent or solvent system. For polar compounds like this compound, polar protic solvents such as water, ethanol, or methanol, or mixtures thereof, may be suitable. The formation of salts with a suitable acid (e.g., hydrochloric acid or tartaric acid) can often improve the crystalline properties of amines and facilitate their purification. wikipedia.org In the case of chiral compounds, diastereomeric salt crystallization with a chiral resolving agent is a common method for enantiomeric resolution. wikipedia.org

Extraction: Liquid-liquid extraction is a fundamental technique for the initial workup of a reaction mixture. Due to the basicity of the pyridine and amino groups, the pH of the aqueous phase can be adjusted to control the partitioning of the compound between the aqueous and organic layers. At a low pH, the compound will be protonated and reside in the aqueous phase, allowing for the removal of non-basic organic impurities by extraction with an organic solvent. Conversely, at a high pH, the free base can be extracted into an organic solvent. The choice of the organic solvent is crucial, and for polar compounds, more polar solvents like ethyl acetate or dichloromethane (B109758) may be required. The use of supercritical carbon dioxide has also been explored for the extraction of pyridine derivatives from aqueous solutions. google.com

Table 4: Summary of Purification Techniques for Pyridine Amines

| Technique | Principle | Application |

|---|---|---|

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. cmes.org | Separation of moderately polar to nonpolar compounds. |

| HILIC | Partitioning between a polar stationary phase and a less polar mobile phase. sielc.com | Separation of very polar compounds. |

| Ion-Exchange Chromatography | Separation based on charge interactions with the stationary phase. nih.gov | Purification of charged molecules, removal of non-basic impurities. |

| Crystallization | Formation of a solid crystalline phase from a solution. | Final purification of solid compounds, can provide high purity. |

| Diastereomeric Salt Crystallization | Separation of enantiomers via the crystallization of diastereomeric salts. wikipedia.org | Chiral resolution. |

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial workup, separation of acidic, basic, and neutral components. |

Chemical Reactivity and Derivatization Studies of 4 Aminomethyl N Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen in 4-(Aminomethyl)-N-methylpyridin-3-amine

The nitrogen atom within the pyridine ring of this compound retains its characteristic Lewis basicity and nucleophilicity. The lone pair of electrons on this nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for reactions with electrophiles and proton acids. uoanbar.edu.iqlibretexts.org

Key aspects of its reactivity include:

Basicity and Protonation: The pyridine nitrogen is the most basic site in the molecule under many conditions and will be readily protonated by acids to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the molecule, further deactivating the ring system towards electrophilic attack.

N-Alkylation and N-Acylation: The nitrogen can react with alkylating agents (e.g., alkyl halides) and acylating agents to form quaternary pyridinium salts.

N-Oxidation: Reaction with oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to the formation of the corresponding pyridine N-oxide. researchgate.net The formation of an N-oxide can modify the reactivity of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. nih.gov

Influence on Aromatic Substitution: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.orgntnu.no Any such substitution would be expected to occur at the C3 or C5 positions, which are less deactivated than the C2, C4, and C6 positions. uoanbar.edu.iqlibretexts.org Conversely, this electron-deficient nature makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present. quimicaorganica.orgstackexchange.com

The table below compares the basicity of pyridine to related nitrogenous compounds.

| Compound | pKa of Conjugate Acid |

| Piperidine | 11.12 |

| Methylamine | 10.66 |

| Pyridine | 5.25 |

| Aniline | 4.63 |

| Pyrrole | -3.8 |

This interactive table summarizes the relative basicity of pyridine compared to other amines. The lower pKa value for pyridine's conjugate acid indicates it is a weaker base than aliphatic amines.

Transformations of the Aminomethyl Group at Position 4

The aminomethyl group at the C4 position features a primary aliphatic amine. This group is a potent nucleophile and is typically the most reactive site for derivatization under neutral or basic conditions due to its higher basicity and lower steric hindrance compared to the N-methylamino group.

The primary amine of the aminomethyl moiety readily undergoes N-acylation with a variety of acylating agents to form stable amide bonds. This is one of the most common transformations for primary amines. The reaction typically proceeds via nucleophilic acyl substitution.

Common acylating agents and conditions include:

Acyl Halides: Reaction with acyl chlorides or bromides, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HX byproduct.

Acid Anhydrides: Acylation with acid anhydrides is also highly efficient and produces a carboxylic acid as a byproduct.

Carboxylic Acids: Direct condensation with carboxylic acids requires the use of a coupling agent (e.g., DCC, EDC, PyBOP) to activate the carboxylic acid for nucleophilic attack.

The table below details common reagents used for the acylation of primary amines.

| Acylating Agent | Typical Reagents/Conditions | Byproduct |

| Acyl Chloride (RCOCl) | Triethylamine, CH₂Cl₂ or THF, 0 °C to RT | Triethylammonium chloride |

| Acid Anhydride ((RCO)₂O) | Pyridine or DMAP (cat.), CH₂Cl₂, RT | Carboxylic acid (RCOOH) |

| Carboxylic Acid (RCOOH) | EDC, HOBt, DMF or CH₂Cl₂, RT | EDC-urea, H₂O |

This interactive table outlines typical conditions for amidation reactions, which are directly applicable to the aminomethyl group of the target compound.

The primary aminomethyl group can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.com The reaction is typically reversible and often catalyzed by acid or base. youtube.com

The formation of Schiff bases is a versatile method for derivatization, and the resulting imine can be subsequently reduced (reductive amination) to form a stable secondary amine. Studies on other aminomethylpyridines have demonstrated their utility in forming Schiff base ligands for metal complexes. nih.govshd-pub.org.rs

General Reaction Scheme: Py-CH₂NH₂ + R-CHO ⇌ Py-CH₂N=CH-R + H₂O

As a primary amine, the aminomethyl group can act as a nucleophile in substitution reactions. For example, it can react with alkyl halides in Sₙ2 reactions to yield secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

While rearrangements involving the aminomethyl group on this specific molecule are not widely documented, related pyridine derivatives can undergo nucleophilic substitution of hydrogen (SₙH), particularly at the C4 position, to introduce amino functionalities. nih.gov The presence of multiple reactive sites on this compound suggests that intramolecular reactions or rearrangements could be possible under specific conditions, though such pathways would require experimental investigation.

Reactivity of the N-Methylamino Group at Position 3

The N-methylamino group at the C3 position is a secondary amine. Its reactivity is generally lower than that of the primary aminomethyl group due to increased steric hindrance from the methyl group and the adjacent pyridine ring. Furthermore, its proximity to the electron-withdrawing pyridine nitrogen may slightly reduce its nucleophilicity compared to a typical dialkylamine. This difference in reactivity is the foundation for selective functionalization.

The differential reactivity between the primary aminomethyl group and the secondary N-methylamino group allows for selective chemical modifications. The primary amine is more nucleophilic and less sterically hindered, making it the preferred site of reaction for many electrophiles under kinetically controlled conditions. researchgate.net

Strategies for selective functionalization often involve:

Selective reaction at the primary amine: By using one equivalent of an acylating agent or an aldehyde under controlled conditions, it is often possible to modify the aminomethyl group while leaving the N-methylamino group untouched.

Protection of the primary amine: The primary amine can be selectively protected, allowing for subsequent reactions at the secondary amine. Common strategies include:

Transient Imine Formation: Reaction with a removable aldehyde (e.g., benzaldehyde) to form an imine, which protects the primary amine. The secondary amine can then be modified, followed by hydrolysis of the imine to restore the primary amine. researchgate.net

Boc Protection: Using di-tert-butyl dicarbonate (Boc₂O), it is often possible to selectively protect the primary amine as a tert-butyl carbamate. researchgate.net

Selective reaction at the secondary amine: In some cases, specific reagents can favor reaction at the secondary amine. For instance, formation of N-phenyltriazenes has been shown to be selective for secondary amines in the presence of primary amines. nih.gov

The table below summarizes common protecting groups used for amines and their typical deprotection conditions.

| Protecting Group | Reagent | Deprotection Conditions | Selectivity Notes |

| tert-Butoxycarbonyl (Boc) | Boc₂O, NaHCO₃ | Strong acid (e.g., TFA, HCl) | Often selective for primary amines under controlled conditions. researchgate.net |

| Carboxybenzyl (Cbz) | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) | Generally not highly selective between primary and secondary amines. |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Often used in peptide synthesis; selectivity can be condition-dependent. |

| Imine (transient) | Benzaldehyde | Mild acid hydrolysis | Highly selective for primary amines. researchgate.net |

This interactive table provides an overview of amine protecting group strategies that could be applied for the selective functionalization of this compound.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the 3-(N-methylamino) and the 4-(aminomethyl) substituents. In electrophilic aromatic substitution reactions of pyridine, the incoming electrophile typically attacks the 3- or 5-position (meta to the nitrogen atom) because the intermediate carbocation is more stable than if the attack were to occur at the 2-, 4-, or 6-positions. quora.com However, the substituents on the ring significantly influence the regioselectivity of the reaction.

The amino group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions relative to itself. In this case, the ortho positions are C2 and C4, and the para position is C6. The aminomethyl group at C4 is also an activating group. The combined directing effects of the 3-amino and 4-alkyl (aminomethyl) groups in a closely related compound, 3-amino-4-methylpyridine, have been studied. Research on the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridine derivatives to form 6-azaindoles indicates that the reaction occurs involving the amino group and the methyl group, suggesting that electrophilic attack can be directed to specific positions on the ring under certain conditions. chemrxiv.orgrsc.orgdigitellinc.com

For this compound, the N-methylamino group at C3 is expected to be a potent ortho-, para-director. The ortho positions are C2 and C4, and the para position is C6. The aminomethyl group at C4 is an ortho-, para-director, directing to C3 and C5. The concerted influence of these groups would likely favor electrophilic substitution at the C2, C5, and C6 positions. The precise outcome would depend on the nature of the electrophile and the reaction conditions, with steric hindrance from the substituents also playing a role in determining the final product distribution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Effect of 3-N-methylamino group | Directing Effect of 4-Aminomethyl group | Overall Predicted Susceptibility to Electrophilic Attack |

| C2 | Ortho (Activating) | High | |

| C5 | Ortho (Activating) | High | |

| C6 | Para (Activating) | High |

Chemo- and Regioselective Derivatization for Analytical and Functional Applications

The presence of two distinct amine functionalities, a primary amine in the aminomethyl group and a secondary amine in the N-methylamino group, allows for chemo- and regioselective derivatization of this compound. This selectivity is crucial for its application in analytical chemistry and for the development of functionalized molecules.

Primary and secondary amines can be derivatized with various reagents to introduce chromophores or fluorophores, thereby enhancing their detection by spectroscopic methods such as UV-Vis absorption or fluorescence spectroscopy. biomol.combiotium.com The differential reactivity of primary and secondary amines can be exploited to achieve selective labeling.

A variety of fluorescent labeling reagents are available that react with amines. biomol.com Succinimidyl esters (SE) and sulfonyl chlorides are two major classes of amine-reactive fluorescent reagents. biomol.com Dansyl chloride, for instance, reacts with both primary and secondary amines under basic conditions to yield highly fluorescent sulfonamide adducts. biomol.com Fluorescamine is another reagent that reacts specifically with primary amines to form fluorescent pyrrolinone products. researchgate.net This difference in reactivity could potentially be used for the selective derivatization of the primary aminomethyl group in the presence of the secondary N-methylamino group.

By carefully selecting the derivatizing agent and controlling the reaction conditions (e.g., pH, temperature, stoichiometry), it is possible to selectively label one of the amine groups. For example, reagents that react more readily with the less sterically hindered and generally more nucleophilic primary amine can be used under mild conditions to favor derivatization of the aminomethyl group.

Table 2: Common Fluorescent Labeling Reagents for Amines and Their Potential Selectivity

| Reagent | Reactive Towards | Potential for Selective Derivatization of this compound |

| Dansyl Chloride | Primary and Secondary Amines biomol.com | Lower selectivity, may react with both amines. |

| Fluorescamine | Primary Amines researchgate.net | High selectivity for the primary aminomethyl group. |

| o-Phthalaldehyde (OPA) | Primary Amines (in the presence of a thiol) | High selectivity for the primary aminomethyl group. |

| Succinimidyl Esters (e.g., CF® Dyes) | Primary Amines biotium.com | High selectivity for the primary aminomethyl group. |

The amine functionalities of this compound serve as convenient handles for the covalent attachment of various reporter groups and probes. biomol.com These can include biotin for affinity purification, spin labels for electron paramagnetic resonance (EPR) studies, or radioactive isotopes for tracing applications.

Amine-reactive probes are widely used to modify biomolecules like peptides and proteins, and the same principles can be applied to smaller molecules like this compound. biomol.com The choice of reporter group and the linking chemistry will depend on the specific application. For instance, isothiocyanates are another class of reagents that react with primary amines to form stable thiourea linkages. biomol.com The selection of the appropriate amine-reactive chemistry allows for the tailored functionalization of the molecule for its intended purpose.

Polymerization and Oligomerization Potential of this compound

The bifunctional nature of this compound, possessing two reactive amine groups, suggests its potential as a monomer for polymerization and oligomerization reactions. Specifically, it can participate in polycondensation reactions with suitable co-monomers. rsc.org

Polycondensation is a step-growth polymerization in which monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water or methanol (B129727). rsc.org this compound can act as a diamine monomer and react with difunctional electrophilic monomers such as diacyl chlorides, dicarboxylic acids, or dialdehydes.

For example, reaction with a dicarboxylic acid or its derivative (like a diacyl chloride) would lead to the formation of a polyamide. The reaction would involve the formation of amide bonds between the amine groups of this compound and the carboxylic acid groups of the co-monomer. The resulting polyamide would incorporate the pyridine ring into its backbone, which could impart specific properties to the polymer, such as thermal stability, altered solubility, and the potential for metal coordination. Similarly, reaction with a dialdehyde would result in the formation of a poly(Schiff base) or, after a reduction step, a polyamine.

The presence of two different types of amine groups (primary and secondary) could lead to polymers with different structures and properties depending on the reaction conditions. It is possible that under certain conditions, one amine group might react preferentially over the other, leading to more complex polymer architectures.

Table 3: Potential Polymerization Reactions of this compound

| Co-monomer Type | Example Co-monomer | Resulting Polymer Type | Potential Polymer Backbone Linkage |

| Dicarboxylic Acid / Diacyl Chloride | Adipoyl chloride, Terephthaloyl chloride | Polyamide | Amide (-CO-NH-) |

| Dialdehyde | Glutaraldehyde, Terephthalaldehyde | Poly(Schiff base) | Imine (-C=N-) |

| Diisocyanate | Hexamethylene diisocyanate, Toluene diisocyanate | Polyurea | Urea (-NH-CO-NH-) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the carbon-hydrogen framework of a molecule. For 4-(Aminomethyl)-N-methylpyridin-3-amine, a comprehensive NMR analysis would be crucial for verifying its constitution and understanding its behavior in solution.

High-resolution 1D NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural verification. Based on the molecule's structure, a predictable pattern of signals can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The anticipated chemical shifts (δ) are influenced by the electronic environment, including the aromatic pyridine (B92270) ring and the electron-donating amino groups.

Aromatic Protons: The three protons on the pyridine ring (at positions 2, 5, and 6) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position, being adjacent to the ring nitrogen, is expected to be the most deshielded and appear furthest downfield.

Methylene (B1212753) Protons (-CH₂-): The two protons of the aminomethyl group are expected to produce a singlet around δ 3.8-4.2 ppm.

N-Methyl Protons (-NH-CH₃): The three protons of the methyl group attached to the secondary amine would likely appear as a singlet or a doublet (if coupling to the N-H proton is observed) around δ 2.8-3.2 ppm.

Amine Protons (-NH and -NH₂): The protons on the nitrogen atoms would produce broad signals that can vary in chemical shift depending on solvent, concentration, and temperature. The primary amine (-NH₂) protons and the secondary amine (-NH) proton are exchangeable and may not always show clear coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal.

Pyridine Ring Carbons: The five carbons of the pyridine ring would generate signals in the aromatic region of the spectrum (δ 120-160 ppm). The carbons directly bonded to nitrogen (C2 and C6) and the amino group (C3) would have characteristic shifts.

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is anticipated in the δ 40-50 ppm range.

N-Methyl Carbon (-CH₃): The methyl carbon attached to the nitrogen is expected to appear upfield, around δ 30-40 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H2 | ~8.0 - 8.4 | ~145 - 155 |

| Pyridine H5 | ~7.0 - 7.4 | ~120 - 130 |

| Pyridine H6 | ~7.8 - 8.2 | ~140 - 150 |

| -CH₂- | ~3.8 - 4.2 | ~40 - 50 |

| -NH-CH₃ | ~2.8 - 3.2 | ~30 - 40 |

| Pyridine C3 | - | ~135 - 145 |

| Pyridine C4 | - | ~130 - 140 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the bonding network, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons on the pyridine ring (H5 and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the methylene proton signal to the methylene carbon signal).

The structure of this compound possesses rotational freedom around the C4-CH₂ and C3-NH bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could provide insight into the energetic barriers of these rotations. At low temperatures, rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and coalesce, allowing for the calculation of the activation energy for the conformational exchange.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be characterized by vibrations from the pyridine ring, the amine groups, and the alkyl moieties.

N-H Stretching: The primary (-NH₂) and secondary (-NH) amine groups would exhibit N-H stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine (-NH₂) is expected around 1580-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines would be found in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary & Secondary Amine | 3200 - 3500 |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- & -CH₃ | 2850 - 3000 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1650 |

| N-H Bend | Primary Amine | 1580 - 1650 |

| Aromatic C-N Stretch | Ar-NH | 1250 - 1350 |

| Aliphatic C-N Stretch | Alkyl-NH₂ | 1020 - 1250 |

For a precise assignment of the observed vibrational bands, a computational approach using Density Functional Theory (DFT) would be invaluable. By calculating the theoretical vibrational frequencies of the optimized molecular structure, a predicted spectrum can be generated. Although theoretical frequencies are often systematically higher than experimental ones, they can be scaled to provide a strong correlation. This comparison would allow for the confident assignment of complex vibrations in the fingerprint region (below 1500 cm⁻¹) and help to distinguish between different vibrational modes that appear in crowded spectral regions. Such a combined computational and experimental approach provides a powerful method for a thorough vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For this compound, the presence of the pyridine ring, an aromatic system, and the amino groups with non-bonding electrons, gives rise to characteristic electronic transitions.

The electronic absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The pyridine ring contains π electrons that can be excited to higher energy π* orbitals, resulting in strong absorption bands, typically in the shorter wavelength region of the UV spectrum. The nitrogen atoms of the pyridine ring and the amino groups possess non-bonding electrons (n electrons) that can be promoted to anti-bonding π* orbitals of the aromatic ring. These n → π* transitions are generally of lower energy and intensity compared to π → π* transitions, and they often appear as shoulders or distinct bands at longer wavelengths.

Based on studies of structurally similar aminopyridines, the absorption maxima (λmax) for these transitions can be predicted. The presence of the aminomethyl and N-methylamino substituents on the pyridine ring will influence the energy of these transitions. As electron-donating groups, they are likely to cause a bathochromic (red) shift in the π → π* transitions compared to unsubstituted pyridine.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* anti-bonding | Shorter UV (around 200-280 nm) | High |

The polarity of the solvent can significantly impact the electronic absorption spectrum of a compound by stabilizing the ground and excited states to different extents. For this compound, changing the solvent is expected to cause shifts in the absorption maxima, a phenomenon known as solvatochromism.

In the case of π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (shift to longer wavelengths). This is because the excited state is often more polar than the ground state and is therefore better stabilized by a polar solvent. youtube.com

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (shift to shorter wavelengths). libretexts.org This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent through interactions such as hydrogen bonding, which increases the energy gap for the transition. youtube.comlibretexts.org

Table 2: Predicted Solvent Effects on the UV-Vis Spectrum of this compound

| Transition | Solvent Polarity Increase | Expected Shift | Rationale |

|---|---|---|---|

| π → π* | Non-polar to Polar | Bathochromic (Red Shift) | Stabilization of the more polar excited state. youtube.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula of this compound is C7H11N3. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the monoisotopic mass of the neutral molecule can be calculated.

Table 3: Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (12C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (1H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (14N) | 3 | 14.003074 | 42.009222 |

| Total Monoisotopic Mass | | | 137.095297 |

HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]+) at an m/z value corresponding to this calculated exact mass, confirming its elemental formula. chemspider.commsu.edu

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, providing valuable structural information. For the protonated molecule of this compound ([C7H11N3+H]+), fragmentation is likely to occur at the weakest bonds and lead to the formation of stable fragment ions.

Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the aminomethyl group's nitrogen is a common pathway for amines. youtube.com This would result in the loss of a neutral CH2=NH group or the formation of a stable pyridinium (B92312) ion.

Loss of methyl group: The N-methyl group can be lost as a methyl radical.

Pyridine ring fragmentation: The pyridine ring itself can undergo cleavage, leading to a series of characteristic smaller fragment ions.

Table 4: Plausible MS/MS Fragment Ions of Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 138.1031 | [M+H - NH3]+ | NH3 | Ion resulting from loss of the aminomethyl group as ammonia (B1221849). |

| 138.1031 | [M+H - CH3]+ | CH3• | Ion resulting from the loss of the N-methyl radical. |

Both GC-MS and LC-MS are powerful techniques for the separation and identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of this compound, derivatization is often necessary. scilit.com Due to the polar nature of the amino groups, this compound may exhibit poor peak shape and tailing on standard non-polar GC columns. Derivatization with reagents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) can increase its volatility and improve its chromatographic behavior. nist.gov The mass spectrometer then provides identification based on the fragmentation pattern of the derivatized molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar compounds like this compound without the need for derivatization. nih.govscispace.com Reversed-phase liquid chromatography (RPLC) can be used, often with the addition of an ion-pairing agent or an acidic modifier to the mobile phase to improve peak shape and retention. scispace.comhelixchrom.com Hydrophilic interaction liquid chromatography (HILIC) is another viable option for separating highly polar analytes. nih.gov The separated compound is then detected by the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that usually produces the protonated molecular ion [M+H]+.

Table 5: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Technique | Sample Preparation | Separation Principle | Ionization Method | Key Advantages |

|---|---|---|---|---|

| GC-MS | Derivatization often required to increase volatility. scilit.comnist.gov | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Electron Ionization (EI) or Chemical Ionization (CI). | High resolution separation, extensive spectral libraries for EI. |

| LC-MS | Generally minimal, direct injection of a solution. | Partitioning between a liquid mobile phase and a solid stationary phase. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | Suitable for polar and non-volatile compounds, soft ionization preserves the molecular ion. nih.govscispace.com |

X-ray Crystallography for Solid-State Structure Determination

No published studies containing the X-ray crystallographic data for this compound were found. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Such a study would provide key parameters including:

Crystal System: The basic shape of the unit cell (e.g., cubic, tetragonal, orthorhombic).

Space Group: The symmetry elements of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are fundamental to understanding the molecule's geometry.

Without experimental data, a data table for the crystallographic parameters of this compound cannot be generated.

Elemental Analysis for Compositional Verification

Specific experimental results from the elemental analysis of this compound are not available in the reviewed literature. This analytical technique is used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula (C₇H₁₁N₃) to verify its purity and elemental composition.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 61.28%

Hydrogen (H): 8.08%

Nitrogen (N): 30.63%

A comparison between theoretical and experimental values would typically be presented in a data table to confirm the successful synthesis and purity of the compound. However, due to the absence of published experimental data, such a comparison cannot be provided.

Computational and Theoretical Chemistry Studies of 4 Aminomethyl N Methylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for these investigations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms—and to calculate various electronic properties. niscpr.res.in The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for its accuracy and efficiency. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters (Exemplified by an Analogous Compound) Data extrapolated from studies on similar pyridine (B92270) derivatives.

| Parameter | Predicted Value |

|---|---|

| Pyridine Ring C-N Bond Length | ~1.34 Å |

| Pyridine Ring C-C Bond Length | ~1.39 Å |

| C-NHCH₃ Bond Length | ~1.37 Å |

| C-CH₂NH₂ Bond Length | ~1.51 Å |

| Pyridine Ring C-N-C Angle | ~117° |

| C-C-NHCH₃ Angle | ~122° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. researchgate.net This method is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. sharif.edu

The output of a TD-DFT calculation includes the absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), which represent the intensity of the absorption. sharif.edu For 4-(Aminomethyl)-N-methylpyridin-3-amine, TD-DFT calculations, often performed in different solvents using models like the Polarizable Continuum Model (PCM), would predict its electronic absorption profile. researchgate.net Studies on analogous aminopyridines show that the primary electronic transitions are typically π → π* transitions within the pyridine ring system. researchgate.net

Table 2: Predicted Electronic Absorption Properties (TD-DFT) Data based on calculations for 3-amino-4-(Boc-amino)pyridine in the gas phase. researchgate.net

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.55 | 272 | 0.081 | HOMO -> LUMO |

| 5.23 | 237 | 0.145 | HOMO-1 -> LUMO |

| 5.71 | 217 | 0.233 | HOMO -> LUMO+1 |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.inforesearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the pyridine nitrogen and the nitrogen atoms of the amino groups, identifying them as the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups.

The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net It helps to identify the most reactive sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). researchgate.net Analysis of the Fukui functions would provide a more quantitative prediction of the reactivity of each atom in the molecule.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. thaiscience.info The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A small energy gap suggests that the molecule is more reactive and can be easily excited. thaiscience.info The energies of these orbitals are also used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. researchgate.net For this compound, the amino groups would significantly raise the energy of the HOMO, indicating strong electron-donating character, while the pyridine ring influences the LUMO. The distribution of HOMO and LUMO across the molecule indicates the regions involved in electron donation and acceptance, respectively, highlighting the pathways for intramolecular charge transfer. thaiscience.info

Table 3: Calculated FMO Properties and Global Reactivity Descriptors Data based on calculations for 3-amino-4-(Boc-amino)pyridine. researchgate.net

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -5.61 |

| E(LUMO) | -0.55 |

| Energy Gap (ΔE) | 5.06 |

| Hardness (η) | 2.53 |

| Softness (S) | 0.20 |

| Electronegativity (χ) | 3.08 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the electron density in terms of localized bonds and lone pairs. researchgate.netresearchgate.net It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies Data extrapolated from NBO analysis of 3-amino-4-(Boc-amino)pyridine. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) on Amino Group | π(C-C) in Pyridine Ring | High |

| π(C-C) in Pyridine Ring | π(C-N) in Pyridine Ring | Moderate |

| LP(N) on Pyridine Ring | σ*(C-H) on Substituents | Low |

Spectroscopic Property Simulations and Validation Against Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. researchgate.net DFT calculations can be used to simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.gov

The calculated vibrational frequencies from DFT are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net A high degree of correlation between the simulated and experimental spectra provides confidence in the accuracy of the computational model and the predicted geometric and electronic properties of the molecule. nih.gov For this compound, such a comparative study would be essential to confirm the theoretical predictions outlined in this article.

Conformational Analysis and Energy Landscapes

A comprehensive understanding of the three-dimensional structure of this compound is crucial for elucidating its chemical reactivity and biological activity. Conformational analysis would be the primary tool to explore the molecule's spatial arrangements and the associated energy costs of transitioning between them.

A theoretical investigation would typically begin by identifying the key rotatable bonds. For this compound, these would be the bonds connecting the aminomethyl group to the pyridine ring and the N-methylamino group to the ring, as well as the C-C bond within the aminomethyl substituent. By systematically rotating these bonds and calculating the potential energy at each increment, a potential energy surface (PES) can be constructed.

Key Dihedral Angles for Conformational Search:

| Dihedral Angle | Description |

| C2-C3-N-C(methyl) | Rotation of the N-methylamino group |

| C3-C4-C(amino)-N | Rotation of the aminomethyl group |

| C4-C(amino)-N-H | Rotation around the C-N bond of the aminomethyl group |

The resulting energy landscape would reveal the global minimum energy conformation, representing the most stable structure of the molecule, as well as other local minima corresponding to other stable conformers. The energy barriers between these conformers, known as rotational barriers, would also be determined, providing insight into the flexibility of the molecule and the ease with which it can adopt different shapes. Advanced computational methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*), would be employed to ensure accurate energy calculations. These calculations would likely be performed in both the gas phase and in various solvents to understand the influence of the environment on conformational preference.

Molecular Dynamics Simulations for Solution Behavior and Flexibility

To complement the static picture provided by conformational analysis, molecular dynamics (MD) simulations would offer a dynamic view of this compound's behavior in a solution, typically water, to mimic physiological conditions. These simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

An MD simulation would begin by placing the lowest energy conformer (or multiple conformers) in a box of explicit solvent molecules. The system would then be subjected to a period of equilibration to reach a stable temperature and pressure. Following equilibration, a production run would be performed for a duration sufficient to sample the conformational space of the molecule adequately.

Typical Parameters for Molecular Dynamics Simulation:

| Parameter | Value/Method |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E for water |

| Temperature | 300 K (physiological) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to microseconds |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound "this compound" in the context of its applications in catalysis and coordination chemistry as outlined in the requested article structure.

The search did not yield any studies on the synthesis or characterization of its transition metal complexes, including those with Ruthenium, Iron, Nickel, or Cobalt. Consequently, there is no information available on the chelation modes or coordination geometries of such complexes.

Furthermore, no research could be found detailing the catalytic activity of complexes based on this compound. This includes a lack of data on their potential use in:

Hydrogen transfer catalysis and enantioselective reductions

Polymerization reactions, such as polyurethane catalysis

Other organic transformations

While there is extensive research on other aminopyridine derivatives and their metal complexes in these fields, the specific compound of interest, this compound, does not appear to have been investigated or reported in the context of the requested applications. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this particular compound.

Applications in Catalysis and Coordination Chemistry

Mechanistic Studies of Catalytic Cycles

Due to a lack of specific studies on 4-(aminomethyl)-N-methylpyridin-3-amine, this section will discuss general mechanistic principles for catalysis involving aminopyridine ligands. These mechanisms are foundational to understanding how a ligand like this compound would likely participate in a catalytic cycle. The key steps in many transition-metal catalyzed reactions, such as cross-coupling reactions, include oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle often begins with the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center coordinated by the aminopyridine ligand. The electronic properties of the aminopyridine ligand, influenced by the electron-donating amino and aminomethyl groups, can modulate the electron density at the metal center, thereby influencing the rate of this step.

Transmetalation: In this step, an organometallic reagent transfers its organic group to the metal catalyst. The coordination of the this compound ligand can create steric and electronic environments around the metal that affect the efficiency of this transfer. For instance, the steric bulk of the ligand can influence the approach of the transmetalating agent.

Reductive Elimination: This is the final step where the coupled product is formed, and the catalyst is regenerated in its active, low-valent state. The electronic and steric features of the aminopyridine ligand are crucial in promoting this step and ensuring efficient catalyst turnover. For pyridine (B92270) sulfinates, the loss of SO2 from a chelated Pd(II) sulfinate complex can be the turnover-limiting step. nih.gov

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common reaction for which pyridine-based ligands are employed, is depicted below.

| Step | Description | Role of a Ligand Like this compound |

| 1. Oxidative Addition | An aryl halide (R-X) adds to the Pd(0) catalyst. | The electron-donating nature of the aminopyridine can facilitate this step by increasing the electron density on the palladium center. |

| 2. Transmetalation | An organoboron compound (R'-B(OR)2) transfers the R' group to the palladium complex. | The ligand's structure influences the coordination sphere of the metal, affecting the ease of this transfer. |

| 3. Reductive Elimination | The two organic groups (R and R') are coupled and eliminated from the palladium center, forming the product (R-R'). | The ligand's properties are critical for promoting this final step and regenerating the active catalyst. |

This table illustrates a hypothetical involvement of an aminopyridine ligand in a Suzuki-Miyaura cross-coupling reaction based on established mechanisms for similar ligands.

Design Principles for Novel Catalyst Systems incorporating this compound

The design of new catalysts is a key area of chemical research. For ligands like this compound, several design principles can be considered to optimize catalytic performance. These principles focus on tuning the steric and electronic properties of the ligand.

Steric Tuning: The size and shape of the ligand are critical. The aminomethyl and N-methyl groups on the pyridine ring of this compound provide a specific steric profile. Modifying these groups, for example, by introducing bulkier substituents, could enhance selectivity in certain reactions by controlling the access of substrates to the metal center. In the design of chiral pyridine-derived ligands, a well-defined three-dimensional structure is crucial for minimizing local steric hindrance while tuning the peripheral environment to secure both reactivity and stereoselectivity. acs.org

Electronic Tuning: The electronic properties of the ligand directly impact the reactivity of the metal center. The amino and N-methyl groups are electron-donating, which generally increases the electron density on the coordinated metal. This can enhance the metal's reactivity in oxidative addition steps. Conversely, introducing electron-withdrawing groups onto the pyridine ring could be beneficial for other catalytic steps, such as reductive elimination. For palladium complexes with pyridine ligands, functionalization with either electron-withdrawing or -donating groups leads to significant changes in the physicochemical properties of the coordination compounds. acs.org